4-(4-Cyclohexylthiosemicarbazono)methyl-phenol
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Overview
Description
4-(4-cyclohexylthiosemicarbazono)methyl-phenol is a complex organic compound with a unique structure that includes a phenol group and a cyclohexylthiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylthiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclohexylthiosemicarbazono)methyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiosemicarbazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
4-(4-cyclohexylthiosemicarbazono)methyl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclohexylthiosemicarbazono)methyl-benzene
- 4-(4-cyclohexylthiosemicarbazono)methyl-aniline
- 4-(4-cyclohexylthiosemicarbazono)methyl-toluene
Uniqueness
4-(4-cyclohexylthiosemicarbazono)methyl-phenol stands out due to its unique combination of a phenol group and a cyclohexylthiosemicarbazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h6-10,12,18H,1-5H2,(H2,16,17,19)/b15-10+ |
InChI Key |
GRDLPUUYRVMQPX-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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